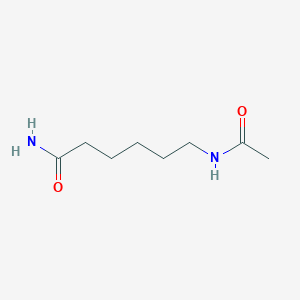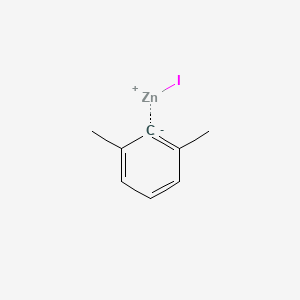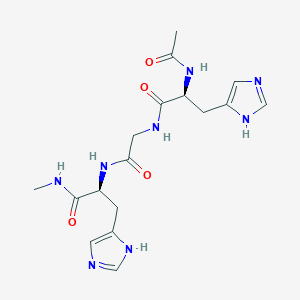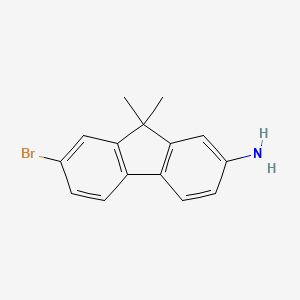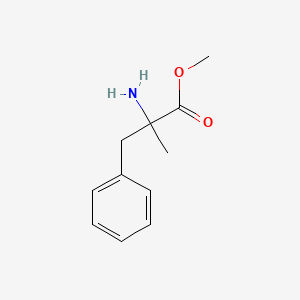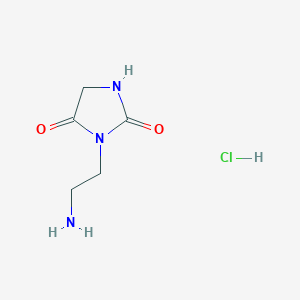
3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride
Overview
Description
3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C5H10ClN3O2 and a molecular weight of 179.6 g/mol . This compound is known for its unique structure, which includes an imidazolidine ring substituted with an aminoethyl group. It is commonly used in various scientific research applications due to its versatile chemical properties.
Biochemical Analysis
Biochemical Properties
3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as oxidoreductases and transferases, which are crucial for various metabolic pathways. The compound can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of these enzymes, thereby influencing their catalytic activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, affecting their conformation and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, the compound can activate or inhibit specific kinases, which are enzymes that phosphorylate other proteins, thereby altering their activity. This modulation can result in changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can influence the expression of genes involved in metabolic pathways, leading to alterations in the levels of metabolites and overall cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can occur through hydrogen bonds, electrostatic interactions, and hydrophobic interactions. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function, such as enhancing metabolic activity and promoting cell survival. At high doses, this compound can exhibit toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal cellular function, while doses outside this range can lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and kinases, which play key roles in the metabolism of amino acids and nucleotides. The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites. Additionally, this compound can influence the production of energy by affecting the activity of enzymes involved in the citric acid cycle and oxidative phosphorylation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence energy production and metabolic activity. Additionally, the compound can be targeted to the nucleus, where it can affect gene expression and other nuclear processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of imidazolidine-2,4-dione with an appropriate aminoethylating agent under controlled conditions. One common method involves the use of ethylenediamine as the aminoethylating agent, which reacts with imidazolidine-2,4-dione in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine derivatives, which have different chemical and physical properties. These derivatives are often used in further chemical synthesis and research applications .
Scientific Research Applications
3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride include:
- Imidazolidine-2,4-dione
- 3-(2-Hydroxyethyl)imidazolidine-2,4-dione
- 3-(2-Methylaminoethyl)imidazolidine-2,4-dione
Uniqueness
What sets this compound apart from these similar compounds is its specific aminoethyl substitution, which imparts unique chemical and biological properties. This substitution allows for specific interactions with molecular targets, making it particularly valuable in research and industrial applications.
Properties
IUPAC Name |
3-(2-aminoethyl)imidazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2.ClH/c6-1-2-8-4(9)3-7-5(8)10;/h1-3,6H2,(H,7,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJASQKBFGSEPOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
283161-81-9 | |
| Record name | 2,4-Imidazolidinedione, 3-(2-aminoethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283161-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
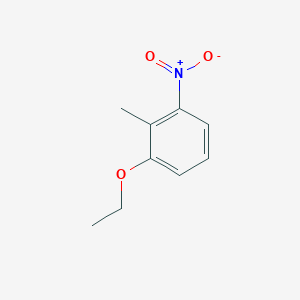
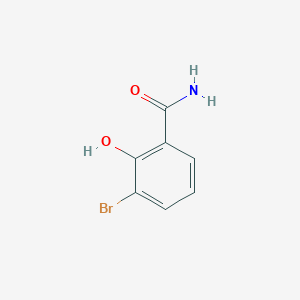


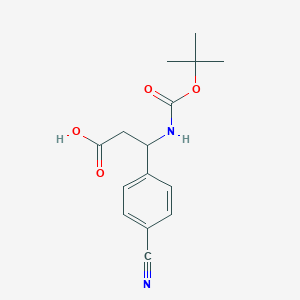
![6-methyl-2-[(4-phenoxyphenyl)amino]-4H-3,1-Benzoxazin-4-one](/img/structure/B3257056.png)
![[6-Phenyl-2,2'-bipyridine]-4-carboxylic acid](/img/structure/B3257066.png)
